4-(Chlorodifluoromethoxy)benzaldehyde
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Overview
Description
4-(Chlorodifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2. It is characterized by the presence of a benzaldehyde group substituted with a chlorodifluoromethoxy group at the para position. This compound is a yellow to colorless oil and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, resulting in chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, the nitro group is reduced to an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(Chlorodifluoromethoxy)benzoic acid.
Reduction: 4-(Chlorodifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chlorodifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethoxy)benzaldehyde
- 4-(Difluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
Uniqueness
4-(Chlorodifluoromethoxy)benzaldehyde is unique due to the presence of both chlorine and fluorine atoms in the methoxy group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRPFVMHWXGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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